molecular formula C10H11F3O2 B11723753 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11723753
M. Wt: 220.19 g/mol
InChI Key: UDNABDZRAPVORN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-ethoxyphenol with trifluoroacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-ol

Comparison: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-8-6-4-3-5-7(8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI Key

UDNABDZRAPVORN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(F)(F)F)O

Origin of Product

United States

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